2-Thiophenecarboxamide, 5-chloro-N-(((5S)-3-(4-(5,6-dihydro-1,2,4-triazin-1(2H)-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)-
CAS No.: 1159610-29-3
Cat. No.: VC17094912
Molecular Formula: C18H18ClN5O3S
Molecular Weight: 419.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159610-29-3 |
|---|---|
| Molecular Formula | C18H18ClN5O3S |
| Molecular Weight | 419.9 g/mol |
| IUPAC Name | 5-chloro-N-[[(5S)-3-[4-(5,6-dihydro-2H-1,2,4-triazin-1-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C18H18ClN5O3S/c19-16-6-5-15(28-16)17(25)21-9-14-10-23(18(26)27-14)12-1-3-13(4-2-12)24-8-7-20-11-22-24/h1-6,11,14H,7-10H2,(H,20,22)(H,21,25)/t14-/m0/s1 |
| Standard InChI Key | ZFDKSINSDZTWFU-AWEZNQCLSA-N |
| Isomeric SMILES | C1CN(NC=N1)C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl |
| Canonical SMILES | C1CN(NC=N1)C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl |
Introduction
Structural Elucidation and Nomenclature
The compound’s systematic name reflects its intricate architecture. The core consists of a 2-thiophenecarboxamide scaffold substituted with a chlorine atom at the 5-position. The amide nitrogen is further functionalized with a (5S)-configured oxazolidinone moiety linked to a 4-(5,6-dihydro-1,2,4-triazin-1(2H)-yl)phenyl group.
Thiophene Core
The 2-thiophenecarboxamide subunit (C₅H₄ClNOS) features a five-membered aromatic thiophene ring with a carboxamide group at position 2 and chlorine at position 5 . This scaffold is known for its metabolic stability and ability to modulate bacterial heat shock proteins like DnaK .
Oxazolidinone Substituent
The (5S)-2-oxo-5-oxazolidinyl group introduces a chiral center critical for bioactivity. Oxazolidinones, exemplified by linezolid, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . The (S)-configuration at C5 is essential for optimal target engagement, as evidenced by structure-activity relationships in related antibiotics .
Triazine-Phenyl Linker
The 4-(5,6-dihydro-1,2,4-triazin-1(2H)-yl)phenyl group adds a partially saturated triazine ring conjugated to a benzene spacer. Dihydrotriazines exhibit diverse biological activities, including antimicrobial and anticancer effects, often through interference with nucleotide metabolism .
Synthetic Pathways and Challenges
Synthesizing this compound requires multi-step strategies to assemble its heterocyclic components.
Thiophenecarboxamide Synthesis
5-Chlorothiophene-2-carboxamide can be prepared via amidation of 5-chlorothiophene-2-carboxylic acid using standard coupling agents like thionyl chloride or EDCI . Alternative routes involve Hofmann rearrangement of thiophene-2-carboxamide derivatives .
Oxazolidinone Construction
The oxazolidinone ring is typically formed via cyclization of epichlorohydrin with primary amines, as demonstrated in linezolid syntheses . For the (5S)-configured derivative, asymmetric catalysis or chiral pool starting materials would ensure enantiomeric purity.
Triazine Installation
The dihydrotriazine moiety may be introduced through a Dimroth rearrangement or multicomponent condensation. Dolzhenko et al. reported a one-pot synthesis of N²,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines using aryl amines and cyanoguanidine under acidic conditions .
Final Coupling
Conjugation of the triazine-phenyl-oxazolidinone fragment to the thiophenecarboxamide core likely employs nucleophilic acyl substitution or palladium-catalyzed cross-coupling. Protecting group strategies are essential to prevent side reactions during amide bond formation.
Physicochemical Properties
The compound’s hydrophobicity (logP ~2.8) suggests moderate membrane permeability, while its molecular weight (455.90 g/mol) aligns with Lipinski’s criteria for drug-likeness.
Future Directions
Optimization Strategies
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Stereochemical tuning: Evaluate (5R)-diastereomers to confirm configuration-activity relationships.
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Prodrug derivatization: Enhance solubility via phosphate or ester prodrugs.
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Combination therapy: Pair with β-lactamase inhibitors to broaden spectrum.
Preclinical Assessments
Priority studies should include:
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MIC determinations against Gram-positive (e.g., MRSA, VRE) and Gram-negative pathogens
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Cytotoxicity profiling in mammalian cell lines
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Pharmacokinetic studies in rodent models
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